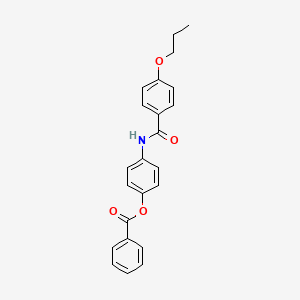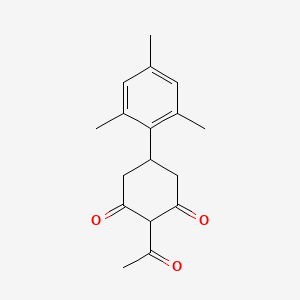
2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione is a chemical compound known for its unique structure and properties. This compound features a cyclohexane ring substituted with an acetyl group and a 2,4,6-trimethylphenyl group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylbenzaldehyde with cyclohexane-1,3-dione in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of catalyst, solvent, and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production process. Advanced techniques such as flow chemistry and automated synthesis may also be employed to enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
科学的研究の応用
2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The acetyl and trimethylphenyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
2-Acetyl-5-phenylcyclohexane-1,3-dione: Lacks the trimethyl groups, resulting in different reactivity and properties.
2-Acetyl-5-(2,4-dimethylphenyl)cyclohexane-1,3-dione: Similar structure but with fewer methyl groups, affecting its chemical behavior.
Uniqueness
2-Acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione is unique due to the presence of three methyl groups on the phenyl ring, which significantly influences its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
特性
CAS番号 |
87822-35-3 |
|---|---|
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC名 |
2-acetyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C17H20O3/c1-9-5-10(2)16(11(3)6-9)13-7-14(19)17(12(4)18)15(20)8-13/h5-6,13,17H,7-8H2,1-4H3 |
InChIキー |
KGWLQSZEIVHARM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2CC(=O)C(C(=O)C2)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


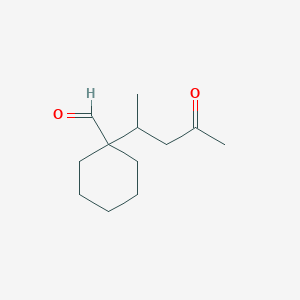
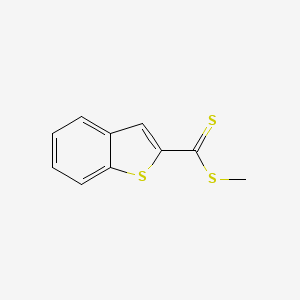
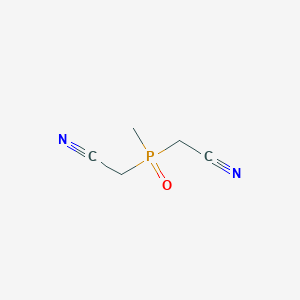
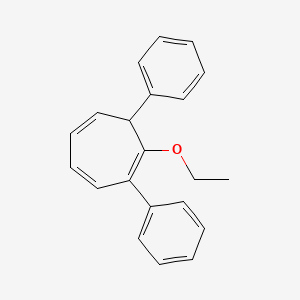
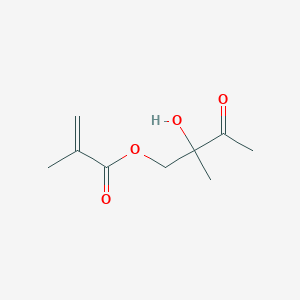

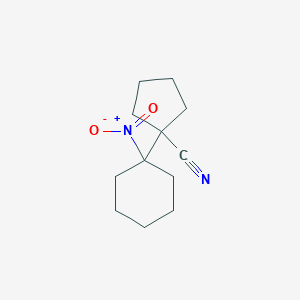
![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)
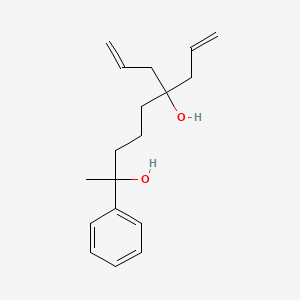
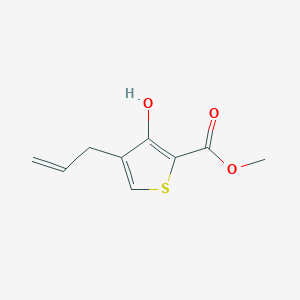

![pyrimido[4,5-c]cinnolin-1(2H)-one](/img/structure/B14394960.png)
